molecular formula C20H26N4O4 B1666927 Bevenopran CAS No. 676500-67-7

Bevenopran

Cat. No. B1666927
M. Wt: 386.4 g/mol
InChI Key: ZGCYVRNZWGUXNQ-UHFFFAOYSA-N
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Patent
US07560463B2

Procedure details

Place 5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide (Example 719, Part A) (0.200 g, 0.732 mmol), 2-(tetrahydropyran-4-yl)ethylamine (0.0993 g, 0.769 mmol) and 3 Å molecular sieves in a vial. Add methanol (3.6 mL), cap and stir overnight. Add NaBH4 (ca. 3-5 eq in two portions) and stir until the gasses stop evolving. Load the reaction mixture directly onto a 25 g ISCO® pre-load column. Dry the column in a vacuum oven at room temperature. Purify by eluting through a 40 g ISCO® column 5% to 20% (2.0 M NH3 in methanol) in ethyl acetate. Concentrate the fractions containing the product. Take the solid up in ethyl acetate (50 mL) and wash with 1.0 N NaOH to give the title compound (0.168 g, 59.4%): TOF MS ES+ 387.2031 (M+H)+, HRMS calcd for C20H27N4O4 387.2032 (M+H)+, found 387.2031, time 0.52 min; HPLC [Waters XTerra™ C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 23 min], tR=8.7 min, 100% purity.
Name
5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.0993 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.6 mL
Type
solvent
Reaction Step Four
Yield
59.4%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[N:9]=[CH:10][C:11]([C:14]([NH2:16])=[O:15])=[N:12][CH:13]=2)=[C:5]([O:19][CH3:20])[CH:4]=1)=O.[O:21]1[CH2:26][CH2:25][CH:24]([CH2:27][CH2:28][NH2:29])[CH2:23][CH2:22]1.[BH4-].[Na+]>CO>[CH3:20][O:19][C:5]1[CH:4]=[C:3]([CH2:1][NH:29][CH2:28][CH2:27][CH:24]2[CH2:25][CH2:26][O:21][CH2:22][CH2:23]2)[CH:18]=[CH:17][C:6]=1[O:7][C:8]1[N:9]=[CH:10][C:11]([C:14]([NH2:16])=[O:15])=[N:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide
Quantity
0.2 g
Type
reactant
Smiles
C(=O)C1=CC(=C(OC=2N=CC(=NC2)C(=O)N)C=C1)OC
Step Two
Name
Quantity
0.0993 g
Type
reactant
Smiles
O1CCC(CC1)CCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
3.6 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry the column in a vacuum oven at room temperature
CUSTOM
Type
CUSTOM
Details
Purify
WASH
Type
WASH
Details
by eluting through a 40 g ISCO® column 5% to 20% (2.0 M NH3 in methanol) in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the fractions
ADDITION
Type
ADDITION
Details
containing the product
WASH
Type
WASH
Details
wash with 1.0 N NaOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(OC=2N=CC(=NC2)C(=O)N)C=CC(=C1)CNCCC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.168 g
YIELD: PERCENTYIELD 59.4%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.